(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide

Chiral resolution Enantiomeric purity Asymmetric synthesis

Researchers and procurement managers face supply inconsistency with enantiopure intermediates: racemic or (R)-forms yield incorrect diastereomers, wasting synthesis efforts. This (S)-enantiomer (CAS 1567858-82-5) solves that risk. - **Stereochemical precision**: (S)-1-(p-tolyl)ethylamine fragment directs asymmetric induction; only this antipode gives correct product configuration. - **Reactive handle**: Chlorine at alpha position enables nucleophilic substitution (thiols, amines) for heterocycle construction. - **Supply guarantee**: Enantiopurity verified; immediate availability for research to pilot scale.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B12065610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)NC(=O)CCl
InChIInChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1
InChIKeyMEROEWXZHHGWCP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide


(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is a chiral chloroacetamide derivative with the molecular formula C11H14ClNO, a molecular weight of 211.69 g/mol, and CAS number 1567858-82-5 . The compound features an (S)-configured stereocenter alpha to the amide nitrogen, derived from (S)-1-(p-tolyl)ethylamine . Classified as a chiral amide within the broader chloroacetamide family, it is primarily valued as a chiral building block and intermediate in asymmetric organic synthesis, where the stereochemical identity of the enantiomer, rather than merely the chloroacetamide reactivity, is the principal determinant of utility .

1
Enantiopure (S)-configured chiral building block for asymmetric synthesis workflows
2
Chloroacetamide reactive handle enables nucleophilic substitution and derivatization
3
Enantiomeric excess (ee) verification required alongside chemical purity for procurement

Why Specify the (S)-Enantiomer Instead of Racemic or (R) Alternatives


Substituting the (S)-enantiomer (CAS 1567858-82-5) with the racemic mixture (CAS 91131-04-3) or the (R)-enantiomer (CAS 1568035-97-1) introduces fundamentally different stereochemical outcomes in any application where chirality is a functional requirement . In asymmetric synthesis, the (S)-1-(p-tolyl)ethylamine fragment serves as the stereodirecting element; using a racemate or the opposite antipode would yield diastereomeric products with distinct physical, spectroscopic, and biological properties [1]. The generic chloroacetamide reactivity—nucleophilic displacement of the chlorine atom—is common across all three forms, but diastereoselectivity in subsequent transformations is entirely contingent on enantiomeric purity [1].

(S)-enantiomer (CAS 1567858-82-5)
Racemic (CAS 91131-04-3) or (R)-enantiomer (CAS 1568035-97-1)
Substitution may produce opposite diastereomers or mixed stereoisomers, compromising asymmetric induction.
Chloroacetamide reactivity is conserved, but stereochemical outcome in downstream transformations is enantiomer-dependent.
Enantiomeric purity must be independently verified; CAS number alone does not guarantee stereochemical identity.

Comparative Evidence Against Closest Analogs


Stereochemical Identity vs. Racemic and (R)-Enantiomer

The (S)-enantiomer is registered under a unique CAS number (1567858-82-5) that unambiguously distinguishes it from the (R)-enantiomer (CAS 1568035-97-1) and the racemic mixture (CAS 91131-04-3) . All three share identical molecular formula (C11H14ClNO) and molecular weight (211.69 g/mol) but are chemically and regulatory distinct entities . The racemic form is commercially available at 95% purity, but procurement of the (S)-enantiomer specifically requires verification of enantiomeric excess (ee) in addition to chemical purity, as optical rotation or chiral chromatographic data must accompany the product specification .

Stereochemical Identity
Specification review
Distinct CAS: (S) 1567858-82-5 vs. (R) 1568035-97-1 & racemic 91131-04-3; identical molecular formula C₁₁H₁₄ClNO, MW 211.69
Enantiomeric identity must be confirmed by chiral specification beyond chemical purity.
Procurement requires ee verification; optical rotation or chiral HPLC data expected.
Chiral resolution Enantiomeric purity Asymmetric synthesis

Chiral Auxiliary Performance in Supramolecular Helical Assembly

In a controlled supramolecular study, nickel phthalocyanine molecules bearing four enantiopure 1-(p-tolyl)ethylaminocarbonyl groups at their peripheral positions—Pc-(R) and Pc-(S)—assembled into helical fibers with opposite preferential handedness in solution and on solid surfaces [1]. The (S)-amine-derived Pc-(S) produced left-handed helical architectures, while the (R)-amine-derived Pc-(R) produced right-handed helices, demonstrating that the (S)-1-(p-tolyl)ethyl fragment directly and predictably governs macroscopic chiral morphology [1]. This establishes that the (S)-configured amine fragment in the target compound is not merely a placeholder but a functional stereodirecting element.

Supramolecular Helicity
Class-level inference
(S)-amine-derived Pc-(S) nickel phthalocyanine assembles into left-handed helical fibers; (R)-derived gives right-handed helices.
Supports predictable chiral induction in supramolecular systems.
Reported with enantiopure 1-(p-tolyl)ethylamine-substituted nickel phthalocyanine; ca. 200 molecules per assembly.
Supramolecular chirality Helical assembly Chiral building block

Chloroacetamide Reactivity vs. Non-Chlorinated Acetamide Analogs

The chlorine atom alpha to the carbonyl group in (S)-2-chloro-N-(1-(p-tolyl)ethyl)acetamide provides a reactive electrophilic site for nucleophilic displacement, enabling substitution with nitrogen, oxygen, or sulfur nucleophiles [1]. This contrasts with the non-chlorinated analog N-(1-(p-tolyl)ethyl)acetamide (CAS 92520-13-3), which lacks this reactive handle and is unsuitable for the same downstream transformations [2]. Pyrolysis studies on the broader class of N-substituted chloroacetamides demonstrate that the chloroacetamide moiety enables conversion to nitriles (RCN) in 45–60% yield under pyrolysis conditions (780–850°C, 0.1–0.4 mm pressure), a transformation inaccessible to non-chlorinated acetamides [3].

Reactivity vs. Non-Cl Analog
Context-dependent
Chloroacetamide enables nucleophilic displacement; non-chlorinated N-(1-(p-tolyl)ethyl)acetamide (CAS 92520-13-3) lacks reactive electrophilic site.
Chloro group is required for nucleophilic substitution and pyrolytic conversion.
Class-level pyrolysis data: 45–60% nitrile yield for chloroacetamide derivatives under 780–850°C.
Nucleophilic substitution Chloroacetamide chemistry Heterocyclic synthesis

Leaving Group Electrophilicity vs. Bromo Analog

The (S)-2-bromo analog (S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide (CAS 1568250-18-9, MW 256.14 g/mol) represents a closely related alternative with a bromine leaving group . While bromine is a better leaving group than chlorine (pKa of HBr ≈ -9 vs. HCl ≈ -7), the higher molecular weight (256.14 vs. 211.69 g/mol) and generally higher procurement cost of organobromine compounds shift the practical selectivity-reactivity balance. For applications where controlled, moderately activated nucleophilic displacement is preferred over rapid reaction kinetics, the chloro derivative offers a more kinetically tractable electrophile without the enhanced lability associated with the bromo analog [1].

Leaving Group (Cl vs. Br)
Data to verify
Cl leaving group, MW 211.69; (S)-bromo analog (CAS 1568250-18-9) has Br leaving group, MW 256.14; Br is more reactive but heavier.
Chloro derivative offers controlled electrophilicity for stepwise synthesis.
Leaving group ability Br > Cl; may affect reaction kinetics and purification strategies.
Leaving group ability Bromoacetamide Substitution kinetics

Key Application Scenarios for Procurement


Asymmetric Synthesis with (S)-Configured Chiral Auxiliary

In diastereoselective transformations where the (S)-1-(p-tolyl)ethyl group is the stereodirecting element, only the (S)-enantiomer (CAS 1567858-82-5) is functionally appropriate. The chloroacetamide moiety serves as a reactive handle for nucleophilic introduction of diverse functionality while the chiral amine fragment controls the absolute configuration of newly formed stereocenters . The racemic form (CAS 91131-04-3) or the (R)-enantiomer (CAS 1568035-97-1) would yield opposite or mixed diastereomers, respectively, negating the purpose of asymmetric synthesis.

Nucleophilic Substitution for Heterocyclic Synthesis

The chlorine atom on the acetamide alpha-carbon enables nucleophilic displacement with thiols, amines, and oxygen nucleophiles to construct nitrogen- or sulfur-containing heterocycles [1]. This reactivity is absent in the non-chlorinated analog N-(1-(p-tolyl)ethyl)acetamide (CAS 92520-13-3), making the chloro derivative essential for this synthetic route. The (S)-enantiomer maintains stereochemical integrity while providing this reactive handle.

Chiral Supramolecular and Materials Science Research

As demonstrated by Rai et al. (2005), enantiopure (S)-1-(p-tolyl)ethylamine-derived building blocks enable predictable helical supramolecular assembly with defined handedness [2]. The (S)-2-chloro-N-(1-(p-tolyl)ethyl)acetamide can serve as a precursor for the preparation of such chiral supramolecular components, where the (S)-configuration is essential for left-handed helical architectures. Use of the racemic or (R)-form would produce mixed or opposite-handed assemblies.

Precursor for Chiral Pyrolysis Products

For applications requiring generation of chiral nitriles via pyrolysis, the chloroacetamide class has demonstrated nitrile formation yields of 45–60% for p-tolyl-substituted derivatives [3]. While this class-level data derives from non-chiral analogs, it supports the feasibility of pyrolytic conversion of (S)-2-chloro-N-(1-(p-tolyl)ethyl)acetamide to chiral nitrile products, where stereochemical retention would depend on pyrolysis conditions.

Application
Selection Property
Validation Focus
Asymmetric synthesis with chiral auxiliary
Enantiopure (S)-1-(p-tolyl)ethyl stereodirecting group
Diastereoselectivity and absolute configuration control
Nucleophilic substitution for heterocycle construction
Chloroacetamide electrophilic handle
Nucleophilic displacement reactivity and stereochemical integrity
Chiral supramolecular assembly and materials research
Enantiopure (S)-amine-derived building block
Helical handedness and supramolecular architecture
Pyrolytic generation of chiral nitriles
Chloroacetamide class pyrolytic conversion potential
Nitrile yield and stereochemical retention under pyrolysis conditions
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